6-Chloro-N4-(p-tolyl)pyrimidine-4,5-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Chloro-N4-(p-tolyl)pyrimidine-4,5-diamine is a chemical compound with the molecular formula C12H12ClN5. It is commonly referred to as CTX-0294885 and is a pyrimidine-based inhibitor of the protein kinase CHK1. CHK1 is an important regulator of the cell cycle and is involved in the DNA damage response pathway. Inhibition of CHK1 has been shown to sensitize cancer cells to DNA-damaging agents, making CTX-0294885 a potential candidate for cancer treatment.
Mécanisme D'action
CHK1 is a serine/threonine kinase that is activated in response to DNA damage. CHK1 phosphorylates several downstream targets, including CDC25A, which is involved in the G1/S checkpoint of the cell cycle. Inhibition of CHK1 by CTX-0294885 leads to the accumulation of DNA damage and the activation of the DNA damage response pathway, ultimately resulting in cell death.
Effets Biochimiques Et Physiologiques
CTX-0294885 has been shown to inhibit CHK1 in a dose-dependent manner. Inhibition of CHK1 by CTX-0294885 results in the accumulation of DNA damage and the activation of the DNA damage response pathway. This leads to cell cycle arrest and apoptosis in cancer cells. In addition, CTX-0294885 has been shown to enhance the cytotoxicity of DNA-damaging agents in cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of CTX-0294885 is its specificity for CHK1 inhibition. This reduces the potential for off-target effects and toxicity. In addition, CTX-0294885 has been shown to enhance the efficacy of DNA-damaging agents in cancer cells, making it a potential candidate for combination therapy. However, one limitation of CTX-0294885 is its poor solubility in water, which can make it difficult to administer in vivo.
Orientations Futures
There are several potential future directions for research on CTX-0294885. One area of interest is the development of more potent and selective CHK1 inhibitors. In addition, further preclinical studies are needed to evaluate the efficacy of CTX-0294885 in combination with other DNA-damaging agents in various cancer types. Finally, clinical trials are needed to evaluate the safety and efficacy of CTX-0294885 in cancer patients.
Méthodes De Synthèse
The synthesis of CTX-0294885 has been described in several scientific publications. One method involves the reaction of 6-chloropyrimidine-4,5-diamine with p-toluidine in the presence of a palladium catalyst. The resulting product is then purified by column chromatography to yield CTX-0294885.
Applications De Recherche Scientifique
CTX-0294885 has been extensively studied for its potential use in cancer treatment. Several preclinical studies have shown that CHK1 inhibition by CTX-0294885 can enhance the efficacy of DNA-damaging agents such as cisplatin and gemcitabine in various cancer cell lines. In addition, CTX-0294885 has been shown to induce apoptosis in cancer cells and inhibit tumor growth in xenograft models.
Propriétés
Numéro CAS |
17465-94-0 |
---|---|
Nom du produit |
6-Chloro-N4-(p-tolyl)pyrimidine-4,5-diamine |
Formule moléculaire |
C11H11ClN4 |
Poids moléculaire |
234.68 g/mol |
Nom IUPAC |
6-chloro-4-N-(4-methylphenyl)pyrimidine-4,5-diamine |
InChI |
InChI=1S/C11H11ClN4/c1-7-2-4-8(5-3-7)16-11-9(13)10(12)14-6-15-11/h2-6H,13H2,1H3,(H,14,15,16) |
Clé InChI |
FBDDGVBGBAHKJJ-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)NC2=C(C(=NC=N2)Cl)N |
SMILES canonique |
CC1=CC=C(C=C1)NC2=C(C(=NC=N2)Cl)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.